molecular formula C10H15N7O4 B043799 2-Hydrazino-adenosine CAS No. 15763-11-8

2-Hydrazino-adenosine

Cat. No. B043799
CAS RN: 15763-11-8
M. Wt: 297.27 g/mol
InChI Key: BAYFDGKAUSOEIS-UUOKFMHZSA-N
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Description

Synthesis Analysis
The synthesis of 2-hydrazino-adenosine derivatives has been explored to obtain potent and selective agonists for the A2A adenosine receptor, highlighting the importance of structure-activity relationships within this class of compounds. Modifications at the 2-position of adenosine, including the introduction of a second sugar moiety and alterations of the 2-position linker, have been shown to produce compounds with relatively high affinity for the A2A adenosine receptor and marked selectivity against other adenosine receptor subtypes (El-Tayeb & Gollos, 2013).

Molecular Structure Analysis
The molecular structure of 2-hydrazino-adenosine derivatives plays a critical role in their interaction with adenosine receptors. Modifications leading to the introduction of bis-sugar nucleosides and variations in the 2-position linker have been found to significantly affect the compounds' affinity and selectivity towards the A2A adenosine receptor. The most potent bis-sugar nucleoside displayed a Ki value of 329 nM at the A2A receptor, with significant selectivity over other receptor subtypes, demonstrating the impact of molecular structure on receptor binding and activity (El-Tayeb & Gollos, 2013).

Chemical Reactions and Properties
2-Hydrazino-adenosine and its derivatives undergo various chemical reactions that are pivotal for their synthesis and functional activity. The reactivity of the hydrazino group allows for further chemical modifications, which can enhance the compound's pharmacological properties. For example, the hydrazino group can participate in the formation of hydrazone derivatives when reacted with aldehydes or ketones, which are then explored for their potential as adenosine receptor ligands (Niiya et al., 1992).

Scientific Research Applications

  • 1,2,3-Triazole-Fused Pyrazines and Pyridazines

    • Field : Medicinal Chemistry
    • Application Summary : Pyrazines and pyridazines fused to 1,2,3-triazoles are obtained through a variety of synthetic routes. These heterocycles have shown potential in medicinal chemistry .
    • Methods : Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .
    • Results : Recent applications detail the use of these heterocycles in medicinal chemistry (c-Met inhibition or GABA A modulating activity) as fluorescent probes and as structural units of polymers .
  • Cryoballoon Ablation

    • Field : Cardiology
    • Application Summary : An early reconnection/dormant conduction (ERC) prediction model for cryoballoon ablation was developed to avoid a 30-min waiting period with adenosine infusion .
    • Methods : The model is based on time to isolation, number of unsuccessful cryo-applications, and nadir balloon temperature .
    • Results : The results of the validation of this model are not provided in the snippet .
  • Potential Applications in Pain, Cardioprotection, and Inflammation
    • Field : Pharmacology
    • Application Summary : Adenosine and its derivatives have potential applications in pain management, cardioprotection, and inflammation .
    • Methods : The specific methods of application or experimental procedures are not provided in the snippet .
    • Results : The results or outcomes obtained are not provided in the snippet .
  • Adenosine in Neurodegenerative Disorders

    • Field : Neurology
    • Application Summary : Adenosine receptors (ARs) have emerged as attractive candidates for therapeutic agents for a variety of medical conditions, many of which are connected to the central nervous system (CNS). AR ligands are already being considered as therapeutic agents for neurodegenerative disorders, such as Parkinson’s disease (PD) and Alzheimer’s disease (AD) .
    • Methods : The specific methods of application or experimental procedures are not provided in the snippet .
    • Results : The results or outcomes obtained are not provided in the snippet .
  • Adenosine in Solar Cells

    • Field : Material Science
    • Application Summary : Structures containing heterocyclic nuclei have been incorporated into polymers for use in solar cells .
    • Methods : The specific methods of application or experimental procedures are not provided in the snippet .
    • Results : The results or outcomes obtained are not provided in the snippet .

Safety And Hazards

While specific safety and hazard information for 2-Hydrazino-adenosine is not available, it’s important to handle chemicals with care, avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Adenosine receptors have been found to play a homeostatic role in suppressed and regenerating hematopoiesis . Selective activation of adenosine A3 receptors has been found to act curatively under conditions of drug- and radiation-induced myelosuppression . This suggests potential future directions for research into 2-Hydrazino-adenosine and related compounds.

properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-2-hydrazinylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N7O4/c11-7-4-8(15-10(14-7)16-12)17(2-13-4)9-6(20)5(19)3(1-18)21-9/h2-3,5-6,9,18-20H,1,12H2,(H3,11,14,15,16)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYFDGKAUSOEIS-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438687
Record name 2-Hydrazino-adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazino-adenosine

CAS RN

15763-11-8
Record name 2-Hydrazino-adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydrazino-adenosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Hydrazinyladenosine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU7J2K7WZV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
J Zablocki, V Palle, B Blackburn, E Elzein… - … and Nucleic Acids, 2001 - Taylor & Francis
… The 2-hydrazino adenosine derivative Citation[16] 17 was condensed with the known dialdehyde Citation[17] 18 in a 1:1 mixture of acetic acid: methanol at 80C to generate the ester 19…
Number of citations: 41 www.tandfonline.com
S Sathiyanarayanan, CS Venkatesan… - Current …, 2020 - ingentaconnect.com
… The origin of the formation of this impurity is expected to be from the reaction of 2-hydrazino adenosine with acetic acid, since acetic acid is used as the solvent in the reaction. To …
Number of citations: 0 www.ingentaconnect.com
GW Sullivan, JM Rieger… - British journal of …, 2001 - Wiley Online Library
… Among a series of 2-hydrazino adenosine analogues, a very potent compound was a 2-cyclohexyl derivative, MRE0470 ( Niiya et al., 1992 ). Of the various 2-substituted compounds …
Number of citations: 198 bpspubs.onlinelibrary.wiley.com
MW Beukers, H den Dulk, EW van Tilburg… - Molecular …, 2000 - ASPET
Adenosine A 2B receptors are known as low-affinity receptors due to their modest-to-negligible affinity for adenosine and prototypic agonists. Despite numerous synthetic efforts, 5′-N-…
Number of citations: 94 molpharm.aspetjournals.org
T Jovanović - Current Pharmaceutical Analysis, 2019 - machinery.mas.bg.ac.rs
… In addition, during the reaction of 2-hydrazino adenosine (2) with diformylacetate, the … reaction of 2-hydrazino adenosine with acetic acid, since acetic acid is used as the solvent …
Number of citations: 0 machinery.mas.bg.ac.rs
SS Bhagwat, M Williams - Expert Opinion on Therapeutic Patents, 1995 - Taylor & Francis
… Whitby Research (now Discovery Therapeutics) has claimed the 2-hydrazino-adenosine derivative 18 and its analogues as Aza selective agonists [111,1121. Cristalli et ul. have …
Number of citations: 4 www.tandfonline.com
W Al Jaroudi, AE Iskandrian - Journal of the American College of …, 2009 - jacc.org
… It is synthesized from the condensation of 2-hydrazino-adenosine with ethoxycarbonylmalondialdehyde followed by aminolysis with methylamine, or from 2-cholo or 2-iodo …
Number of citations: 228 www.jacc.org
C Dou - 1997 - search.proquest.com
INFORMATION TO USERS Page 1 f INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
M Kumar, J Chatterjee, D Rani, R Kumar - Fused Pyrimidine-Based Drug …, 2023 - Elsevier
… The synthesis of regadenoson was carried out in two steps; the first step was the condensation reaction of 2-hydrazino adenosine (5.1.213) with ethoxycarbonyl malondialdehyde (5.1.…
Number of citations: 4 www.sciencedirect.com

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